(2-Methyl-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone
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Overview
Description
(2-Methyl-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of (2-Methyl-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindole and 4-methylnaphthalene.
Reaction Conditions: The key step involves the formation of the methanone linkage between the indole and naphthalene rings. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
(2-Methyl-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2-Methyl-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: The compound’s effects are mediated through pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival.
Comparison with Similar Compounds
(2-Methyl-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
824430-37-7 |
---|---|
Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2-methyl-1H-indol-3-yl)-(4-methylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C21H17NO/c1-13-11-12-17(16-8-4-3-7-15(13)16)21(23)20-14(2)22-19-10-6-5-9-18(19)20/h3-12,22H,1-2H3 |
InChI Key |
ROJRJVFCYDFQAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
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